5-Amino-1,6-naphthyridine-8-carboxylic acid
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Overview
Description
5-Amino-1,6-naphthyridine-8-carboxylic acid: is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,6-naphthyridine-8-carboxylic acid typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids. This reaction produces monoarylated-1,6-naphthyridines and diarylated-1,6-naphthyridines in excellent yields . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,6-naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It readily undergoes substitution reactions, particularly with alkyl halides, to form N-alkylsubstituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and bases like sodium hydroxide are typical reagents.
Major Products
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives.
Scientific Research Applications
5-Amino-1,6-naphthyridine-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Due to its pharmacological activities, it is being explored for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of diagnostic agents and in photophysical applications.
Mechanism of Action
The mechanism of action of 5-Amino-1,6-naphthyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is correlated with its ability to interfere with DNA synthesis and induce apoptosis in cancer cells . The compound’s anti-HIV activity is attributed to its inhibition of viral replication by targeting viral enzymes.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities and applications in medicinal chemistry.
1,8-Naphthyridine: This compound is also widely studied for its diverse biological activities and photochemical properties.
Uniqueness
5-Amino-1,6-naphthyridine-8-carboxylic acid stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-amino-1,6-naphthyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-8-5-2-1-3-11-7(5)6(4-12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14) |
InChI Key |
VXRMHQDOJVABOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2N)C(=O)O)N=C1 |
Origin of Product |
United States |
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